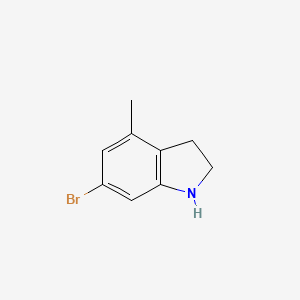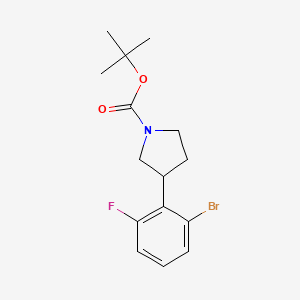
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19BrFNO2 and a molecular weight of 344.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoroaniline and pyrrolidine.
Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine.
Coupling Reaction: The Boc-protected pyrrolidine is then coupled with 2-bromo-6-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the development of chemical probes and tools for studying biological processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The exact molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
1-Boc-3-(2-bromo-6-fluorophenyl)pyrrolidine can be compared with other similar compounds such as:
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine: Similar structure but with the fluorine atom at a different position on the phenyl ring.
1-Boc-3-(2-bromo-6-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
Properties
Molecular Formula |
C15H19BrFNO2 |
|---|---|
Molecular Weight |
344.22 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromo-6-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
ZLTXSVFSOGLVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


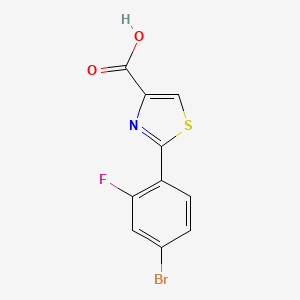
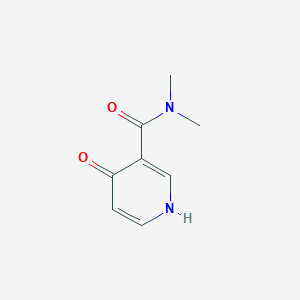
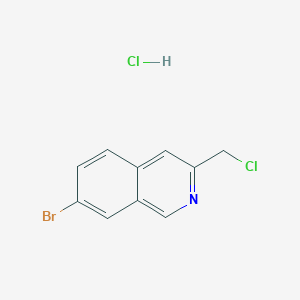
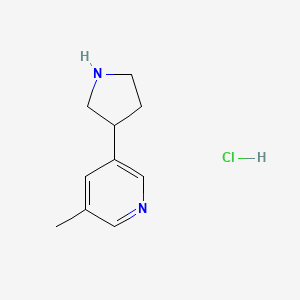

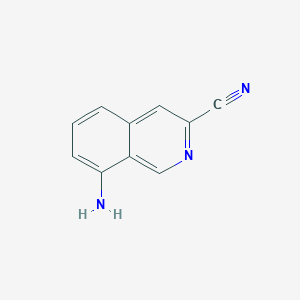

![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

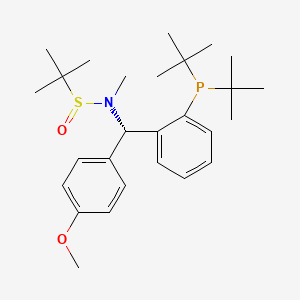
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

